molecular formula C16H17N5O B503605 N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE

N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B503605
M. Wt: 295.34g/mol
InChI Key: HOLDHZWBSGGWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE: is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound features a benzyloxybenzyl group attached to the tetrazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(benzyloxy)benzyl chloride and 1-methyl-1H-tetrazole.

    Nucleophilic Substitution: The 3-(benzyloxy)benzyl chloride undergoes a nucleophilic substitution reaction with 1-methyl-1H-tetrazole in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities.

Chemical Reactions Analysis

N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE: can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents such as hydrogen gas and a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.

Scientific Research Applications

N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE: has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets, such as enzymes or receptors. The benzyloxybenzyl group can enhance binding affinity to specific targets, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE: can be compared with other similar compounds, such as:

    N-[3-(benzyloxy)benzyl]-1H-tetrazol-5-amine: Lacks the methyl group on the tetrazole ring, which can affect its reactivity and binding properties.

    N-[3-(benzyloxy)benzyl]-1-methyl-1H-imidazole-5-amine: Contains an imidazole ring instead of a tetrazole ring, leading to different chemical and biological properties.

    N-[3-(benzyloxy)benzyl]-1-methyl-1H-triazole-5-amine: Features a triazole ring, which can influence its stability and reactivity compared to the tetrazole analog.

The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34g/mol

IUPAC Name

1-methyl-N-[(3-phenylmethoxyphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C16H17N5O/c1-21-16(18-19-20-21)17-11-14-8-5-9-15(10-14)22-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,17,18,20)

InChI Key

HOLDHZWBSGGWIX-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)NCC2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CN1C(=NN=N1)NCC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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